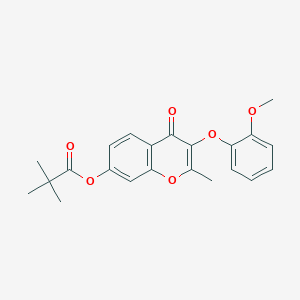
2-Phenoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one, also known as JNJ-54861911, is a small molecule inhibitor that has been developed as a potential treatment for Alzheimer's disease. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
Novel compounds, including those related to piperidines and pyrazines, have been synthesized and characterized for their potential antibacterial, antituberculosis, and antimalarial activities. For instance, a study described the synthesis of novel motifs incorporating pyrazole with fused pyran derivatives, showing preliminary in vitro activities against a range of bacterial and fungal strains, as well as Mycobacterium tuberculosis and Plasmodium falciparum (Kalaria, Satasia, & Raval, 2014). This demonstrates the potential pharmaceutical application of such compounds in treating infectious diseases.
Chemical Synthesis Innovations
Advancements in chemical synthesis methods, such as the FeCl3-catalysed C-N coupling reaction, have been explored to create 2-hydroxypyrrolidine/piperidine derivatives, showcasing the versatility of piperidine-based compounds in chemical synthesis (Mani, Mohamed, Karakkakal, & Khan, 2014). These methodologies can be essential for developing new drugs and materials.
Antidepressant Activity
Piperidine derivatives have been evaluated for their antidepressant activity, indicating the role of chemical modifications in influencing biological effects. A particular study synthesized 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl)phenoxy] piperidin-1-yl} propan-2-ols and tested them for antidepressant activity, noting some compounds showed fluoxetine-like effects (Kumar et al., 2004). This highlights the therapeutic potential in modifying piperidine structures for mental health applications.
Antimicrobial and Antioxidant Properties
Chemical compounds bearing phenolic and piperidine groups have been synthesized to evaluate their cytotoxic, carbonic anhydrase inhibitory, and antimicrobial effects. One study on phenolic bis Mannich bases showed potential as lead molecules for anticancer drug development and indicated selectivity towards certain carbonic anhydrase isoenzymes (Yamali, Gul, Sakagami, & Supuran, 2016). These findings suggest the importance of structural diversity in discovering new bioactive molecules.
Eigenschaften
IUPAC Name |
2-phenoxy-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14(23-15-5-3-2-4-6-15)18(22)21-11-7-16(8-12-21)24-17-13-19-9-10-20-17/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGBYHPZRBRGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=NC=CN=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2467080.png)
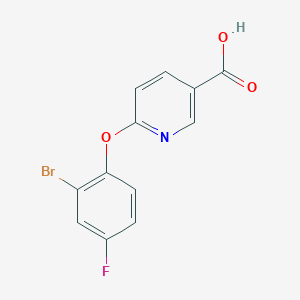
![N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2467084.png)
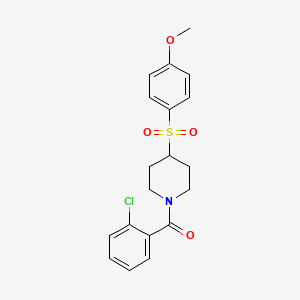

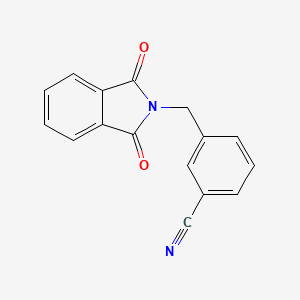
![2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2467090.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2467091.png)
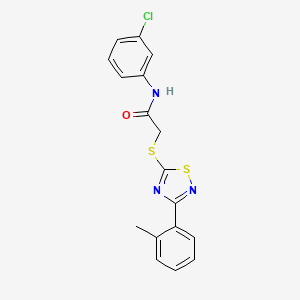
![N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2467093.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2467094.png)
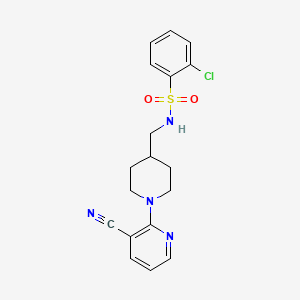
![Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467099.png)
